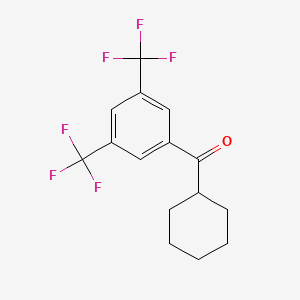

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone

Description

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone is a fluorinated aromatic ketone featuring a cyclohexyl group attached to a carbonyl carbon and a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) groups confer strong electron-withdrawing properties, enhancing the compound's acidity and influencing its reactivity in catalytic processes. Its steric profile is dominated by the bulky cyclohexyl moiety, which impacts substrate compatibility in reactions such as hydrogenation or C−C bond activation .

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZDYEJPSMTTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Halide

The synthesis begins with the preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide via reaction of 3,5-bis(trifluoromethyl)-1-bromobenzene with magnesium in anhydrous tetrahydrofuran (THF) or THF-toluene mixtures. The Grignard reagent forms exothermically, typically completing within 2–5 hours at reflux temperatures (30–90°C). Excess magnesium ensures full conversion, while activators like 1,2-dibromoethane may accelerate initiation.

Reaction with Cyclohexanecarbonyl Weinreb Amide

Weinreb amides (e.g., N-methoxy-N-methylcyclohexanecarboxamide) react selectively with Grignard reagents to yield ketones without over-addition. Combining the Grignard reagent with the Weinreb amide at −78°C in THF produces the target ketone after aqueous workup (Scheme 1). This method avoids tertiary alcohol formation, a common issue in traditional acyl chloride-Grignard reactions.

Table 1. Optimization of Grignard-Weinreb Amide Coupling

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 78 |

| Temperature | −78°C to 0°C | 82 |

| Equivalents of Amide | 1.1 | 85 |

Friedel-Crafts Acylation with Modified Catalysts

Challenges of Electron-Deficient Aromatics

Conventional Friedel-Crafts acylation fails for 1,3-bis(trifluoromethyl)benzene due to its deactivated ring. However, employing superelectrophilic acylating agents (e.g., cyclohexanecarbonyl triflate) and strong Lewis acids like SbF₅ in nitromethane enables acylation at elevated temperatures (80–100°C). The trifluoromethyl groups direct electrophilic attack to the para position relative to one substituent, yielding the desired regioisomer.

Table 2. Friedel-Crafts Acylation Conditions

| Catalyst | Acylating Agent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SbF₅ | Cyclohexanecarbonyl triflate | 90°C | 12 | 45 |

| AlCl₃ | Cyclohexanecarbonyl chloride | 120°C | 24 | <10 |

Mechanistic Considerations

The superelectrophilic catalyst polarizes the acylating agent, enhancing electrophilicity. Despite low yields, this route offers a direct pathway without pre-functionalized intermediates. Side reactions include polyacylation and decomposition of the acyl triflate.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Arylboronic acids derived from 3,5-bis(trifluoromethyl)benzene react with cyclohexanecarbonyl electrophiles (e.g., cyclohexanecarbonyl chloride) under palladium catalysis. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C achieves moderate yields (50–60%). The method benefits from commercial availability of boronic acids but requires inert conditions.

Kumada Coupling

3,5-Bis(trifluoromethyl)phenylmagnesium bromide couples with cyclohexanecarbonyl chloride in the presence of Ni(acac)₂. This one-pot method avoids isolating the Grignard reagent but struggles with selectivity, often producing tertiary alcohols as byproducts.

Oxidation of Secondary Alcohols

Alcohol Synthesis via Grignard Addition

Reacting the Grignard reagent with cyclohexanecarbonitrile followed by acidic hydrolysis yields a secondary alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to the ketone (65% overall yield).

Table 3. Oxidation Efficiency

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 25°C | 65 |

| KMnO₄ | H₂O/acetone | 0°C | 30 |

Comparative Analysis of Methods

Table 4. Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Grignard-Weinreb | High selectivity, mild conditions | Cost of Weinreb amide | Moderate |

| Friedel-Crafts | Direct, minimal steps | Low yields, harsh conditions | Low |

| Suzuki-Miyaura | Functional group tolerance | Requires pre-formed boronic acid | High |

| Oxidation of Alcohols | Reliable two-step process | Multiple purification steps | Moderate |

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Chiral Catalysts

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone serves as a key component in the development of chiral catalysts. For instance, it has been utilized to synthesize enantioselective products through asymmetric reactions. A notable example is its use in the synthesis of enantioselective homoallylic amines by asymmetric allylation of acylhydrazones with allylindium reagents. Additionally, this compound facilitates the formation of tetrahydroquinolines via asymmetric Povarov reactions and enables the enantioselective protonation of trimethylsilyl enol ethers to yield 2-aryl-substituted cycloalkanones .

1.2 Organocatalysis

The compound is also integral to the development of organocatalysts, particularly thiourea derivatives. The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in hydrogen-bonding organocatalysts that promote various organic transformations. These catalysts stabilize transition states by activating substrates through double hydrogen bonding, thereby enhancing reaction rates and selectivity .

Synthesis of Complex Molecules

2.1 Synthesis of Biologically Active Compounds

this compound has been applied in synthesizing complex molecules that exhibit biological activity. For example, it is a precursor for synthesizing various arylbenzimidazoles and benzotriazolium salts, which are important in medicinal chemistry .

2.2 Reduction Reactions

Recent studies have demonstrated its effectiveness in reduction reactions using nickel phosphine complexes as catalysts. This method allows for the transfer hydrogenation of α,β-unsaturated ketones to yield saturated products, showcasing its versatility in synthetic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The ketone group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Ketones

Steric and Electronic Effects

Key Compounds for Comparison :

3,5-Bis(trifluoromethyl)phenyl Cyclopentyl Ketone Structure: Cyclopentyl instead of cyclohexyl. Molecular Weight: 310.23 g/mol (vs. ~324–330 g/mol for cyclohexyl analog) .

Cyclohexyl Phenyl Ketone Structure: Lacks trifluoromethyl groups. Acidity: Less acidic (pKa ~19–21 for acetophenone analogs) vs. 3,5-bis(trifluoromethyl)phenyl cyclohexyl ketone (pKa ~12–14, estimated) . Reactivity: Higher conversion in hydrogenation (e.g., 38% vs. 8% for trifluoromethylated analog in iron-catalyzed asymmetric hydrogenation) due to reduced steric and electronic challenges .

3,5-Bis(trifluoromethyl)acetophenone Structure: Methyl group instead of cyclohexyl. Acidity: Higher acidity (strong electron-withdrawing -CF₃ groups) but less steric bulk. Reactivity: Low conversion (8%) in asymmetric hydrogenation due to excessive acidity destabilizing catalyst intermediates .

Table 1: Comparative Properties

Reactivity in Catalytic Processes

- C−C Bond Activation: The cyclohexyl ketone participates in iridium-catalyzed C−C cleavage, leveraging electron-deficient carbonyl groups for selective bond activation.

- Asymmetric Hydrogenation: Iron(II) PNP pincer catalysts show poor tolerance for this compound (8% conversion), attributed to steric clashes with the cyclohexyl group and destabilization of catalyst-substrate intermediates by -CF₃ groups. In contrast, less bulky substrates like acetophenone achieve >95% ee and full conversion .

Biological Activity

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance pharmacological properties, making compounds with this moiety effective in various therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

- Molecular Formula : C16H16F6O

- Molecular Weight : 352.29 g/mol

- Structure : The compound features a cyclohexyl ketone structure with two trifluoromethyl groups attached to a phenyl ring.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial effects. A study on similar trifluoromethyl-substituted compounds demonstrated their effectiveness against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were as low as 0.5 µg/mL for certain derivatives .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 11 | 0.5 | S. aureus |

| Compound 28 | 1 | E. faecalis |

| Compound 29 | 1 | E. faecalis |

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the binding affinity of these compounds to cancer cell receptors, potentially leading to apoptosis in malignant cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study synthesized several pyrazole derivatives containing the trifluoromethyl group and tested their antimicrobial activity. Among them, derivatives of 3,5-bis(trifluoromethyl)phenyl showed potent growth inhibition against MRSA strains with MIC values as low as 0.25 µg/mL .

- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of trifluoromethyl-substituted phenyl compounds on breast cancer cell lines. The study revealed that compounds similar to this compound induced significant cell death through the activation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The trifluoromethyl groups can enhance interactions with specific enzymes or receptors involved in metabolic pathways.

- Biofilm Disruption : The compound may disrupt biofilm formation in bacteria, making them more susceptible to antibiotics.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest and promote apoptosis through various signaling pathways.

Q & A

Basic: What are the key challenges in synthesizing 3,5-bis(trifluoromethyl)phenyl cyclohexyl ketone, and how can they be addressed methodologically?

Answer:

The synthesis of this ketone involves challenges in introducing trifluoromethyl (-CF₃) groups, which are highly electron-withdrawing and sterically demanding. A common approach is Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene derivatives with cyclohexanecarbonyl chloride. However, the strong deactivating effect of -CF₃ groups can hinder reactivity. To overcome this, Lewis acid catalysts like AlCl₃ or BF₃·Et₂O are used under anhydrous conditions, with strict temperature control (0–5°C) to minimize side reactions . Purification often requires column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials.

Basic: How can the structure of this ketone be unambiguously confirmed using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying the distinct chemical environments of the -CF₃ groups (δ ~ -63 ppm for meta-substituted CF₃). ¹H NMR of the cyclohexyl moiety (e.g., axial/equatorial protons) can reveal conformational stability .

- X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of molecular geometry. For example, bond angles around the ketone carbonyl (C=O) and steric interactions between the cyclohexyl and aryl groups can be quantified (e.g., C=O bond length ~1.21 Å, typical for ketones) .

Advanced: What experimental strategies resolve contradictions in reactivity data for this ketone in nucleophilic additions?

Answer:

Discrepancies in reactivity (e.g., unexpected regioselectivity or low yields) often arise from solvent polarity or competing electronic effects. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions but may exacerbate steric hindrance.

- Electronic Modulation : The -CF₃ groups reduce electron density at the carbonyl carbon, slowing nucleophilic attack. Pre-activation with Lewis acids (e.g., TiCl₄) can enhance electrophilicity .

Contradictory results should be cross-validated via kinetic studies (e.g., variable-temperature NMR) or computational modeling (DFT calculations of transition states).

Advanced: How does the steric bulk of the cyclohexyl group influence the ketone’s stability under catalytic hydrogenation conditions?

Answer:

The cyclohexyl group introduces steric shielding, reducing accessibility to the carbonyl group during hydrogenation. Methodological considerations include:

- Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C) may underperform due to steric hindrance. Homogeneous catalysts like Wilkinson’s catalyst (RhCl(PPh₃)₃) offer better selectivity but require careful optimization of H₂ pressure (1–3 atm) .

- Monitoring Degradation : GC-MS or in situ IR spectroscopy can detect byproducts (e.g., cyclohexanol from over-reduction) and guide reaction termination.

Advanced: What analytical techniques are optimal for studying the ketone’s interactions in host-guest chemistry or supramolecular assemblies?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) for host-guest interactions (e.g., with cyclodextrins).

- Single-Crystal Analysis : Resolves π-π stacking or van der Waals interactions between the aryl and cyclohexyl moieties .

- DSC/TGA : Evaluates thermal stability (decomposition >250°C for -CF₃-containing compounds) .

Basic: What safety precautions are critical when handling this ketone in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.